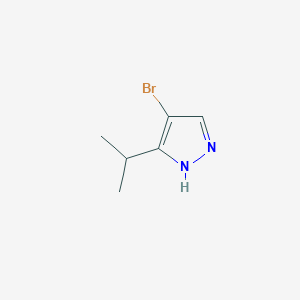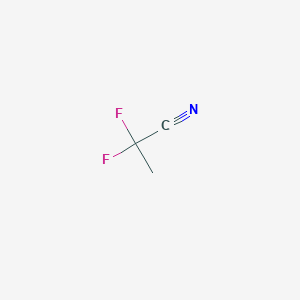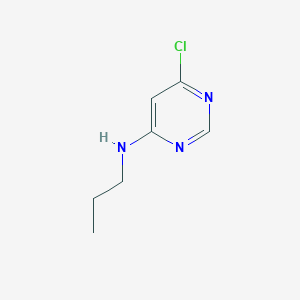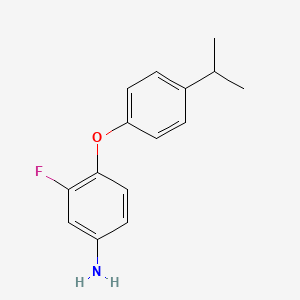
tert-Butyl (4-bromophenyl)(methyl)carbamate
Übersicht
Beschreibung
“tert-Butyl (4-bromophenyl)(methyl)carbamate” is a chemical compound with the molecular formula C12H16BrNO2 . It has an average mass of 286.165 Da and a monoisotopic mass of 285.036438 Da .
Synthesis Analysis
The synthesis of “tert-Butyl (4-bromophenyl)(methyl)carbamate” involves palladium-catalyzed cross-coupling reactions . The tert-butyl carbamate reacts with various aryl (Het) halides with Cs2CO3 as a base in 1,4-dioxane (solvent) .Molecular Structure Analysis
The molecular structure of “tert-Butyl (4-bromophenyl)(methyl)carbamate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl (4-bromophenyl)(methyl)carbamate” include its use in the synthesis of N-Boc-protected anilines . The tert-butyl cation will either be quenched by a suitable trapping agent, deprotonate to form isobutylene (gas), or polymerize to form isobutylene oligomers .Physical And Chemical Properties Analysis
“tert-Butyl (4-bromophenyl)(methyl)carbamate” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“tert-Butyl (4-bromophenyl)(methyl)carbamate” is used in organic synthesis, particularly in the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that allows for the formation of carbon-carbon bonds .
Production of Organic Photovoltaic Materials
This compound is used in the production of organic photovoltaic materials . These materials are used in the creation of organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) .
Synthesis of Triarylamino Derivatives
“tert-Butyl (4-bromophenyl)(methyl)carbamate” is used in the synthesis of triarylamino derivatives . These derivatives are desirable for organic sensitizers .
Mutagenic Properties
“4-Bromo-N-methylaniline” is known to exhibit mutagenic properties . Mutagens are physical or chemical agents that can change the genetic material, usually DNA, of an organism and thus increase the frequency of mutations above the natural background level .
Preparation of 4-Bromo-2-methylphenol
“4-Bromo-2-methylaniline” was used in the preparation of 4-Bromo-2-methylphenol . This compound has various applications in the chemical industry .
Use in Palladium-Catalyzed Synthesis
“tert-Butyl (4-bromophenyl)(methyl)carbamate” was used in palladium-catalyzed synthesis of N-BOC-protected anilines . These compounds have various applications in the pharmaceutical industry .
Wirkmechanismus
Target of Action
It is known that carbamates, a class of compounds to which this compound belongs, often interact with enzymes such as acetylcholinesterase .
Mode of Action
The mode of action of tert-Butyl (4-bromophenyl)(methyl)carbamate involves the interaction of the compound with its targets, leading to changes in the biochemical processes within the cell
Biochemical Pathways
Carbamates are known to affect the cholinergic system by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter . This leads to an accumulation of acetylcholine, affecting various downstream effects such as muscle contraction and heart rate.
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to an overstimulation of the muscles and glands controlled by the parasympathetic nervous system .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(4-bromophenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCSVQRHNPYUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619180 | |
| Record name | tert-Butyl (4-bromophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-bromophenyl)(methyl)carbamate | |
CAS RN |
639520-70-0 | |
| Record name | tert-Butyl (4-bromophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)


![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)






